molecular formula C30H59NO3 B12519791 2-Butyl-N-(1,3-dihydroxyoctadec-4-EN-2-YL)octanamide CAS No. 797752-92-2

2-Butyl-N-(1,3-dihydroxyoctadec-4-EN-2-YL)octanamide

Cat. No.: B12519791
CAS No.: 797752-92-2
M. Wt: 481.8 g/mol
InChI Key: HYXWJXLSOSXILP-UHFFFAOYSA-N
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Description

2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is a complex organic compound with the molecular formula C30H59NO3 It is characterized by the presence of a butyl group, a dihydroxyoctadecyl chain, and an octanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide typically involves the reaction of a butylamine derivative with a dihydroxyoctadecyl precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the octadecyl chain can be reduced to form a saturated compound.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide involves its interaction with specific molecular targets and pathways. It may act by modulating the activity of enzymes or receptors involved in cellular processes. The hydroxyl groups and the amide moiety play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide
  • N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide

Uniqueness

2-Butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide is unique due to the presence of the butyl group and the specific arrangement of hydroxyl and amide functionalities. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

797752-92-2

Molecular Formula

C30H59NO3

Molecular Weight

481.8 g/mol

IUPAC Name

2-butyl-N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide

InChI

InChI=1S/C30H59NO3/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-29(33)28(26-32)31-30(34)27(23-9-6-3)24-21-11-8-5-2/h22,25,27-29,32-33H,4-21,23-24,26H2,1-3H3,(H,31,34)

InChI Key

HYXWJXLSOSXILP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)C(CCCC)CCCCCC)O

Origin of Product

United States

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